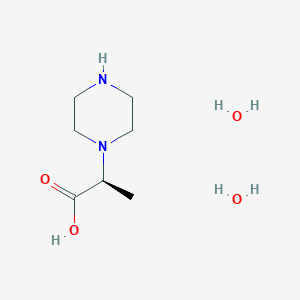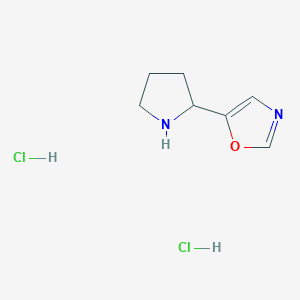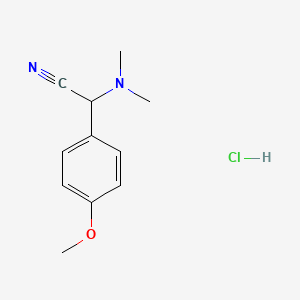
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate
Overview
Description
“(2S)-2-(piperazin-1-yl)propanoic acid dihydrate” is a chemical compound that contains a piperazine group. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of “(2S)-2-(piperazin-1-yl)propanoic acid dihydrate” would likely include a piperazine ring attached to a two-carbon chain ending in a carboxylic acid group, with the entire molecule existing as a dihydrate .Scientific Research Applications
Synthesis and Structure Identification
The synthesis and structure identification of related compounds, such as the anti-malarial agent 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, demonstrates the relevance of piperazine derivatives in medicinal chemistry. The compound was synthesized with a high yield, indicating its potential utility in the synthesis of derivatives containing a 4-piperazinyl quinoline ring, which could have implications for anti-malarial research (Mi Sui-qing, 2010).
Crystal Structure Analysis
The study of the crystal structure of 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate reveals insights into the molecular interactions and hydrogen bonding within such compounds. This research contributes to our understanding of molecular frameworks and could inform the design of new drugs or materials (Shouwen Jin et al., 2012).
Polymorphism and Crystal Energy Landscape
Research into the polymorphism of related small molecule drugs, such as those containing piperazine derivatives, highlights the importance of understanding solid forms for pharmaceutical development. The study provides insights into the hydrogen bonding and experimental solid form landscapes of molecules, which is crucial for drug formulation and stability (D. Braun et al., 2014).
Designing Mass-Separating Agents
Piperazine-containing compounds have been investigated as mass-separating agents for the separation of propanols from water. This research demonstrates the potential of piperazine derivatives in industrial separation processes, indicating their versatility beyond pharmaceutical applications (M. Taha, 2016).
Synthesis of Differentially Protected Piperazines
The development of methods for synthesizing differentially protected piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride provides valuable synthetic building blocks for the preparation of biologically active compounds. This research supports the utility of piperazine derivatives in creating diverse chemical libraries for drug discovery (Hongwu Gao & A. Renslo, 2007).
Mechanism of Action
Target of Action
Similar compounds bearing different n-(piperazin-1-yl)alkyl side chains have been found to inhibit mek1 kinase activity . MEK1 is a key component of the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival.
Mode of Action
Similar compounds have been found to significantly inhibit mek1 kinase activity . This inhibition is likely due to the compound binding to the kinase, thereby preventing it from phosphorylating its substrates.
Biochemical Pathways
The inhibition of MEK1 kinase activity by (2S)-2-(piperazin-1-yl)propanoic acid dihydrate would affect the MAPK/ERK pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway could lead to decreased cell proliferation and increased cell death.
Result of Action
Similar compounds have been found to elevate intracellular ros levels, decrease mitochondrial membrane potential, destroy cell membrane integrity, and lead to the oncosis and apoptosis of cells .
properties
IUPAC Name |
(2S)-2-piperazin-1-ylpropanoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLTWHLHHDEGTK-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCNCC1.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N1CCNCC1.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-ethyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B1458557.png)

![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458561.png)





![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)